2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide typically involves the reaction of morpholine with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of morpholine with 4-phenylbenzaldehyde in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide can be compared with other similar compounds such as:
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine ring and has shown herbicidal activity.
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-oxo-acetamide: Another compound with a morpholine ring, used in the preparation of oral quinoline-based inhibitors.
Properties
CAS No. |
7037-21-0 |
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Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide |
InChI |
InChI=1S/C20H21N3O3/c24-19(14-21-22-20(25)15-23-10-12-26-13-11-23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,22,25) |
InChI Key |
RNWREFZELASIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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